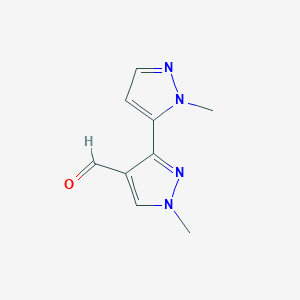

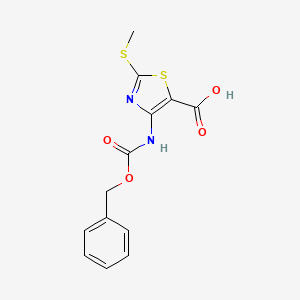

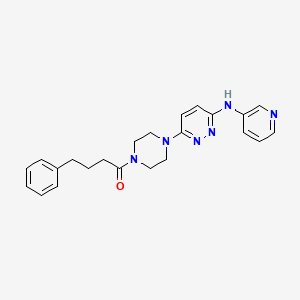

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Desethyl etonitazene” is a novel synthetic opioid bearing structural resemblance to etonitazene, N-desethyl isotonitazene, and other nitazene analogues . It is an active mu opioid agonist with similar potency to etonitazene, and is approximately 10 times more potent than fentanyl .

Synthesis Analysis

The synthesis of similar compounds involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .Chemical Reactions Analysis

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as nuclear magnetic resonance, infrared and ultraviolet-visible spectroscopies .Aplicaciones Científicas De Investigación

Materials Science and Molecular Dynamics

- Research involving piperidine derivatives, closely related to the core structure of the compound , focuses on their adsorption and corrosion inhibition properties on iron surfaces. Molecular dynamics simulations and quantum chemical calculations are employed to understand these interactions, with implications for materials science and engineering (S. Kaya et al., 2016).

Medicinal Chemistry

- Sulfonamide derivatives, sharing a similar sulfonamide functional group, have been evaluated for their potential as COX-2 inhibitors, revealing the influence of fluorine atoms on enhancing selectivity and potency. Such compounds are under investigation for treating conditions like rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).

Organic Synthesis and Chemical Reactions

- The use of N-fluorobenzenesulfonimide as an oxidant in copper-catalyzed reactions demonstrates the utility of sulfonamide compounds in organic synthesis, particularly in N-demethylation of amides. This showcases the compound's role in facilitating complex chemical transformations (Xu Yi et al., 2020).

Photodynamic Therapy

- Novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy applications in cancer treatment (M. Pişkin et al., 2020).

Enantioselective Fluorination

- The development of a novel electrophilic fluorinating reagent demonstrates the role of sulfonamide compounds in improving the enantioselectivity of chemical reactions. Such advancements in reagent design have potential applications in the synthesis of enantio-pure compounds (H. Yasui et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-2-26-17-8-6-16(7-9-17)22-13-14(10-19(22)23)12-21-27(24,25)18-5-3-4-15(20)11-18/h3-9,11,14,21H,2,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLTYNNEFNMBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2961228.png)

![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2961236.png)

![1-(4-ethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2961238.png)